The Potent and Selective JAK1 Inhibitor: Jak1-IN-13 - A Technical Guide
The Potent and Selective JAK1 Inhibitor: Jak1-IN-13 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jak1-IN-13 is a highly potent and selective, orally active inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers, making selective JAK1 inhibition a compelling therapeutic strategy. This document provides a comprehensive technical overview of Jak1-IN-13, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization.
Chemical Structure and Properties
Jak1-IN-13 is a complex heterocyclic molecule. Its structure and key properties are summarized below.
Chemical Structure:
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SMILES: O=C(C1=C(N[C@@H]2C--INVALID-LINK--C)N=C1)C4=CN(C)N=C4
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IUPAC Name: 1-(1-methyl-1H-pyrazol-4-yl)-2-(((3S,4R)-4-methyl-1-(4-(trifluoromethyl)benzyl)piperidin-3-yl)amino)pyrimidin-5(4H)-one
Physicochemical and Pharmacological Properties:
| Property | Value |
| Molecular Formula | C23H26F3N5O |
| Molecular Weight | 445.48 g/mol [1] |
| CAS Number | 2778330-90-6[1] |
| Appearance | Solid[1] |
| Solubility | ≥ 2.5 mg/mL in DMSO[2] |
| IC50 (JAK1) | 0.044 nM[1][2] |
| Calculated LogP | 3.5 (Predicted) |
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Jak1-IN-13 exerts its therapeutic effects by inhibiting the Janus kinase 1 (JAK1) enzyme, a key component of the JAK-STAT signaling cascade. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, which are crucial for immune cell development, activation, and function.[2][3][4]
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[3][4][5]
Jak1-IN-13, by selectively binding to and inhibiting the kinase activity of JAK1, blocks this entire cascade at an early and critical juncture. This leads to a significant decrease in the phosphorylation of downstream signaling molecules, most notably STAT3, thereby modulating the inflammatory response.[2]
Experimental Protocols
Synthesis of Jak1-IN-13
A detailed, step-by-step synthesis protocol for Jak1-IN-13 is not publicly available in the reviewed literature. However, based on the synthesis of structurally related pyrazolopyrimidine-based JAK inhibitors, a plausible synthetic route can be proposed. The core of the molecule is likely constructed through a multi-step process involving the formation of the pyrazolopyrimidine scaffold, followed by the coupling of the piperidine and benzyl moieties. A key step would likely involve a nucleophilic aromatic substitution or a cross-coupling reaction to attach the substituted piperidine to the pyrimidinone core. The final steps would involve the introduction of the trifluoromethylbenzyl group.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
The potency of Jak1-IN-13 against JAK1 can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay. This method measures the phosphorylation of a substrate peptide by the kinase.
Materials:
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Recombinant human JAK1 enzyme
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Biotinylated peptide substrate (e.g., a peptide derived from STAT1)
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ATP (Adenosine triphosphate)
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Jak1-IN-13 (or other test compounds)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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HTRF Detection Buffer
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Europium cryptate-labeled anti-phospho-substrate antibody
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Streptavidin-XL665
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Low-volume 384-well assay plates
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HTRF-compatible plate reader
Procedure:
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Compound Preparation: Prepare a serial dilution of Jak1-IN-13 in DMSO, and then dilute further in the assay buffer.
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Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and the biotinylated peptide substrate to their final concentrations in the assay buffer.
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Kinase Reaction:
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Add the test compound solution to the wells of the 384-well plate.
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Add the JAK1 enzyme solution to the wells.
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Initiate the kinase reaction by adding the ATP and substrate mixture to the wells.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
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Detection:
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Stop the kinase reaction by adding the HTRF detection buffer containing EDTA.
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Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 to the wells.
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Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
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Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
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Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the ratio against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion
Jak1-IN-13 is a powerful research tool for investigating the role of JAK1 in health and disease. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical development as a potential therapeutic for a range of inflammatory and autoimmune disorders. The information and protocols provided in this guide are intended to facilitate further research and development efforts in the field of JAK1 inhibition.
References
- 1. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF Human Total JAK1 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 5. HTRF Human Phospho-JAK1 (Tyr1034/1035) Detection Kit, 500 Assay Points | Revvity [revvity.com]
